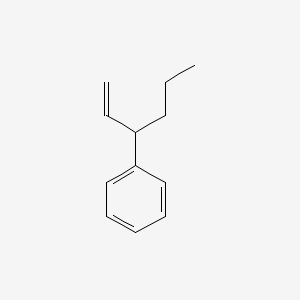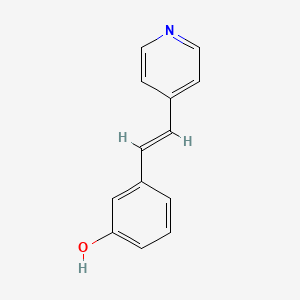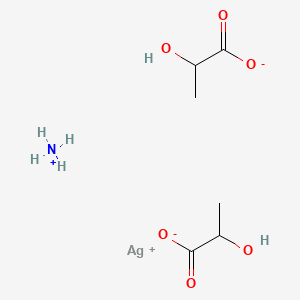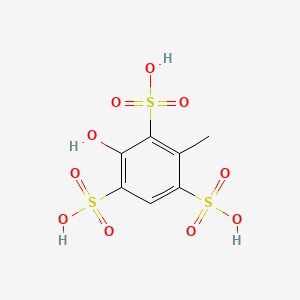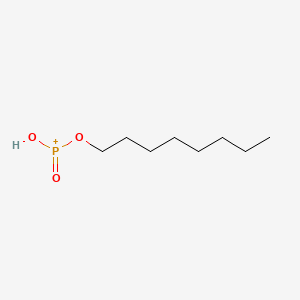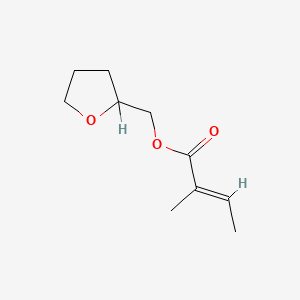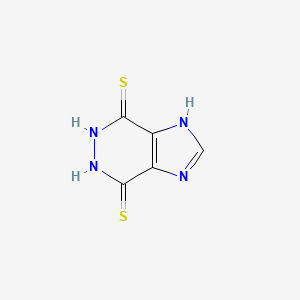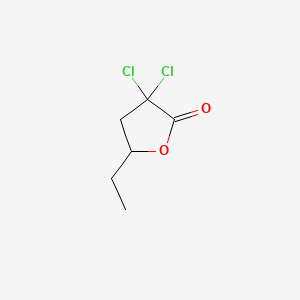
3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one is an organic compound belonging to the class of furan derivatives Furans are heterocyclic compounds containing a ring structure composed of four carbon atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one can be achieved through several methods:
Halogenation of Furan Derivatives: Starting from a furan derivative, chlorination can be performed using reagents like chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.
Catalytic Processes: Catalysts such as palladium or platinum can be used to facilitate the halogenation and alkylation reactions.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted furans.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one would depend on its specific application. For instance:
In Biological Systems: It may interact with enzymes or receptors, altering biochemical pathways.
In Chemical Reactions: It may act as a nucleophile or electrophile, participating in various organic transformations.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dichlorofuran-2(3H)-one: Lacks the ethyl group, potentially leading to different reactivity.
5-Ethyldihydrofuran-2(3H)-one: Lacks the chlorine atoms, affecting its chemical properties.
3,3-Dichloro-5-methyldihydrofuran-2(3H)-one: Similar structure but with a methyl group instead of an ethyl group.
Propiedades
Número CAS |
34619-39-1 |
|---|---|
Fórmula molecular |
C6H8Cl2O2 |
Peso molecular |
183.03 g/mol |
Nombre IUPAC |
3,3-dichloro-5-ethyloxolan-2-one |
InChI |
InChI=1S/C6H8Cl2O2/c1-2-4-3-6(7,8)5(9)10-4/h4H,2-3H2,1H3 |
Clave InChI |
YBZVLIZQBUCDQU-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(C(=O)O1)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





